2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple heteroatoms, which contribute to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-Dioxa-10,12-diazatricyclo[7300,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride involves multiple steps The initial step typically includes the formation of the tricyclic core through a series of cyclization reactionsThe final step involves the formation of the dihydrochloride salt, which is achieved by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-amine
- 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-sulfinyl}methyl-5-fluoro-N,N-dimethylaniline
Uniqueness
The uniqueness of 2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride lies in its specific tricyclic structure and the presence of multiple heteroatoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13Cl2N3O2 |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-(5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-2-1-10-12-6-3-8-9(15-5-14-8)4-7(6)13-10;;/h3-4H,1-2,5,11H2,(H,12,13);2*1H |
InChI Key |
YLIVLHIOGHOANI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)NC(=N3)CCN.Cl.Cl |
Origin of Product |
United States |
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